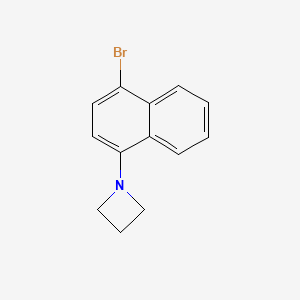

1-(4-Bromo-1-naphthyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Advanced Synthetic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are valuable motifs in modern organic synthesis and medicinal chemistry. thieme-connect.comacs.orgmagtech.com.cn Their significance stems from their unique combination of stability and reactivity. Unlike their more strained three-membered counterparts, aziridines, azetidines are generally more stable and easier to handle. thieme-connect.comresearchgate.netnih.gov However, they still possess significant ring strain, which can be harnessed to drive a variety of chemical transformations. thieme-connect.comresearchgate.netnih.gov This strain-driven reactivity makes azetidines versatile intermediates for the synthesis of more complex nitrogen-containing molecules. thieme-connect.comthieme-connect.comnih.gov Furthermore, the rigid, three-dimensional structure of the azetidine (B1206935) ring can be exploited to control the stereochemistry of reactions and to create molecules with specific spatial arrangements, a crucial aspect in drug design. rsc.org

Overview of Naphthalene-Containing Scaffolds as Versatile Building Blocks

Naphthalene (B1677914) and its derivatives are fundamental building blocks in organic chemistry, renowned for their diverse applications in materials science and medicinal chemistry. nih.gov The extended π-system of naphthalene imparts unique photophysical properties, making naphthalene-containing compounds valuable as fluorescent probes and in the development of organic electronic materials. nih.gov In the realm of medicinal chemistry, the naphthalene scaffold is a privileged structure found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties. nih.gov The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's electronic and steric properties, making it a highly adaptable platform for drug discovery and development. nih.gov

Structural Peculiarities and Inherent Strain-Driven Reactivity of Azetidine Systems

The chemical behavior of azetidines is dominated by their inherent ring strain, estimated to be approximately 25.4 kcal/mol. thieme-connect.com This value is intermediate between the highly strained and reactive aziridines and the relatively strain-free five-membered pyrrolidines. thieme-connect.com This moderate level of strain renders the azetidine ring susceptible to nucleophilic attack and ring-opening reactions under specific conditions, providing a synthetic pathway to a variety of functionalized acyclic amines. thieme-connect.comresearchgate.netnih.gov The nitrogen atom within the ring also influences its reactivity, acting as a nucleophile or a base, and its presence allows for a range of N-functionalization reactions. The specific substituents on the azetidine ring can further modulate its reactivity and conformational preferences.

Contextualizing 1-(4-Bromo-1-naphthyl)azetidine within Current Chemical Research and Design

The compound this compound represents a strategic amalgamation of the aforementioned chemical entities. The incorporation of the azetidine ring onto the naphthalene scaffold introduces a three-dimensional, strained element to the planar aromatic system. The bromine atom at the 4-position of the naphthalene ring serves as a versatile synthetic handle, opening up possibilities for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the diversification of the core structure and the exploration of structure-activity relationships in medicinal chemistry programs. The direct linkage of the azetidine nitrogen to the naphthalene ring creates an N-arylated azetidine, a structural motif of growing interest in the development of novel therapeutic agents. The investigation of such compounds contributes to the broader understanding of how the interplay between strained and aromatic systems can be exploited for the design of new molecules with tailored properties.

Hypothetical Synthesis and Characterization

A plausible synthetic route would involve the palladium-catalyzed Buchwald-Hartwig coupling of azetidine with 1,4-dibromonaphthalene (B41722) or the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig approach is often favored due to its generally milder reaction conditions and broader substrate scope. acsgcipr.org

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Buchwald-Hartwig Amination

| Parameter | Value |

| Aryl Halide | 1,4-Dibromonaphthalene |

| Amine | Azetidine |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

Structure

3D Structure

Properties

Molecular Formula |

C13H12BrN |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

1-(4-bromonaphthalen-1-yl)azetidine |

InChI |

InChI=1S/C13H12BrN/c14-12-6-7-13(15-8-3-9-15)11-5-2-1-4-10(11)12/h1-2,4-7H,3,8-9H2 |

InChI Key |

BYHBUICPIPYDIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC=C(C3=CC=CC=C32)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 4 Bromo 1 Naphthyl Azetidine

Retrosynthetic Analysis of the Azetidine (B1206935) Ring System and Naphthalene (B1677914) Moiety

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 1-(4-Bromo-1-naphthyl)azetidine, the primary disconnections involve the C-N bonds of the azetidine ring and the bond connecting the nitrogen atom to the naphthalene ring.

Figure 1: Retrosynthetic Analysis of this compound

One logical retrosynthetic pathway involves the formation of the N-aryl bond as a final step. This approach would utilize a pre-formed azetidine ring and couple it with a suitable 4-bromo-1-naphthyl electrophile, such as 1-bromo-4-iodonaphthalene (B1276106) or 1-fluoro-4-bromonaphthalene, via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Palladium-catalyzed N-arylation reactions have proven effective for coupling azetidine with various aryl halides. researchgate.net

Alternatively, and more commonly for N-aryl azetidines, the azetidine ring itself can be constructed onto the pre-existing 4-bromo-1-naphthylamine scaffold. organic-chemistry.org This strategy typically involves the reaction of the amine with a C3 synthon, such as 1,3-dihalopropane or a related dielectrophile. This leads to a key precursor, a γ-haloamine, which can then undergo intramolecular cyclization to form the desired azetidine ring.

Foundational Approaches to Azetidine Ring Formation Applicable to this compound

The formation of the strained four-membered azetidine ring is a significant synthetic challenge. acs.org Several foundational methods have been developed and can be adapted for the synthesis of this compound. nih.govmiragenews.comnih.govresearchgate.netspringernature.com

Intramolecular cyclization is a cornerstone of azetidine synthesis. frontiersin.orgresearchgate.net This approach relies on the formation of a bond between a nitrogen atom and a carbon atom within the same molecule, typically a γ-substituted amine, to close the four-membered ring.

Reductive cyclization offers a route to azetidines from precursors containing reducible functional groups. For instance, the reduction of β-lactams (azetidin-2-ones) is a well-established method for accessing the corresponding azetidines. acs.org In the context of this compound, a potential precursor would be 1-(4-bromo-1-naphthyl)azetidin-2-one. This β-lactam could be synthesized and then reduced using reagents such as borane (B79455) or lithium aluminum hydride to yield the target azetidine.

Another reductive pathway could involve the cyclization of a γ-azido halide or a γ-nitro halide followed by reduction of the nitrogen-containing functional group.

Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilically activated carbon. nih.gov For example, a homoallylic amine derived from 4-bromo-1-naphthylamine could undergo cyclization in the presence of an electrophilic halogen source, such as N-bromosuccinimide (NBS), to yield a 2-(halomethyl)azetidine derivative. rsc.org Subsequent removal of the halogen would provide the desired azetidine. Iodocyclization of homoallylamines is a known method for producing functionalized 2-(iodomethyl)azetidine derivatives. rsc.org

Base-mediated intramolecular nucleophilic substitution is one of the most common and direct methods for forming the azetidine ring. nih.gov This strategy typically starts with the N-alkylation of the parent amine, in this case, 4-bromo-1-naphthylamine, with a 1,3-dihalopropane. The resulting γ-haloamine is then treated with a base to induce an intramolecular SN2 reaction, where the nitrogen atom displaces the halide to form the azetidine ring. frontiersin.org The choice of base is crucial to deprotonate the amine without promoting elimination side reactions. A strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can be effective, particularly when the nucleophilicity of the nitrogen is reduced by electron-withdrawing groups. rsc.org

A variation of this approach involves the use of a γ-amino alcohol. The alcohol can be converted into a good leaving group, such as a mesylate or tosylate, in situ, followed by base-promoted cyclization. organic-chemistry.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| 4-Bromo-1-naphthylamine, 1,3-Dichloropropane | NaH | N-(3-chloropropyl)-4-bromo-1-naphthylamine | This compound | researchgate.net |

| β-Amino alcohol | 1. Copper catalyst (for N-arylation), 2. N-cyanomethylation, 3. Mesylation, 4. Base | N-Aryl-2-cyanoazetidine precursor | N-Aryl-2-cyanoazetidine | organic-chemistry.org |

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of strained ring systems under mild conditions. organic-chemistry.orgacs.org Visible-light-mediated methods offer an alternative to traditional, often harsh, synthetic routes. nih.govresearchgate.net For the synthesis of N-aryl azetidines, strategies involving the generation of radical intermediates under photoredox conditions could be envisioned. For example, a precursor containing the 4-bromo-1-naphthylamino moiety and a suitable radical acceptor could undergo cyclization upon irradiation in the presence of a photocatalyst. digitellinc.com The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be facilitated by visible light to form azetidines. nih.govdigitellinc.com While this is often an intermolecular reaction, intramolecular versions are also known. springernature.com

Furthermore, photoredox catalysis can be used to generate tertiary benzylic azetidine radicals from corresponding carboxylic acid precursors, which can then be functionalized. digitellinc.com This highlights the potential for late-stage functionalization of the azetidine ring itself under photochemical conditions.

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the strained four-membered azetidine ring. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] cycloaddition is a common method for synthesizing four-membered rings. A notable example is the aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene to yield an azetidine. nih.govorganic-chemistry.org This reaction is one of the most efficient ways to produce functionalized azetidines. organic-chemistry.org The success of the aza Paternò-Büchi reaction can be limited by challenges such as the photo-reactivity of acyclic imine precursors. nih.gov Recent advancements have focused on visible-light-mediated processes, often employing photocatalysts to overcome these limitations and expand the reaction's scope. rsc.orgchemspider.comrsc.org

For the synthesis of a precursor to this compound, one could envision a strategy where a suitable alkene undergoes a [2+2] cycloaddition with an imine. The resulting azetidine could then be N-arylated in a subsequent step.

Table 1: Examples of [2+2] Cycloaddition for Azetidine Synthesis

| Imine/Oxime Component | Alkene Component | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Oximes | Alkenes | Visible light, Ir(III) photocatalyst | Functionalized azetidines | rsc.org |

| Cyclic Oximes | Alkenes | Visible light, triplet energy transfer | Highly functionalized azetidines | rsc.org |

| 1,3-dimethyl-6-azauracil | Ethyl vinyl ether | UV light, acetone (B3395972) (sensitizer) | Azetidine-containing bicyclic product | organic-chemistry.org |

| Dihydroquinoxalinones (amines) | Alkenes | Visible light, photoredox catalyst, aerobic oxidation | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | core.ac.uk |

[3+1] cycloaddition reactions offer another pathway to the azetidine core, typically by reacting a three-atom component with a single-atom component. A notable example involves the reaction of donor-acceptor aziridines with isocyanides. wikipedia.org This method can be rendered enantioselective through the use of chiral catalysts, providing access to enantioenriched azetidines. wikipedia.org Another strategy involves the copper-catalyzed [3+1] cycloaddition of imido-sulfur ylides with enoldiazoacetates to form 2-azetines, which can be subsequently reduced to azetidines. rug.nl

These methods would provide a substituted azetidine ring that would require subsequent N-arylation with a 4-bromo-1-halonaphthalene to yield the target compound.

Table 2: Examples of [3+1] Cycloaddition for Azetidine Synthesis

| 3-Atom Component | 1-Atom Component | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Donor-Acceptor Aziridines | Isocyanides | Chiral N,N'-dioxide/Mg(II) complex | Enantioenriched exo-imido azetidines | wikipedia.org |

| Imido-sulfur ylides | Enoldiazoacetates | Copper catalyst, chiral sabox ligand | Tetrasubstituted 2-azetines | rug.nl |

Ring Expansion/Contraction Strategies from Related Heterocycles

The interconversion of cyclic systems through ring expansion or contraction provides alternative routes to the azetidine scaffold. These methods often leverage the strain of smaller rings or the rearrangement of larger, more flexible systems.

The ring expansion of aziridines, three-membered nitrogen-containing heterocycles, is a known method for synthesizing four-membered azetidines. acs.org This transformation can be achieved through various mechanisms, including the rearrangement of N-substituted aziridines. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) leads to the formation of azetidines through the in situ formation and subsequent ring expansion of an aziridine (B145994) intermediate. nih.gov The thermodynamically controlled rearrangement of aziridines to azetidines offers a pathway for the selective synthesis of 3-substituted azetidines. rsc.org

Conversely, the ring contraction of five-membered heterocycles, such as substituted pyrrolidinones, can yield azetidine derivatives. A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. In this process, various nucleophiles can be incorporated into the resulting α-carbonylated N-sulfonylazetidines. This method provides a versatile route to functionalized azetidines from readily available starting materials.

Metal-Catalyzed Azetidine Synthesis

Metal-catalyzed reactions are among the most powerful and versatile tools in modern organic synthesis. For the preparation of this compound, metal-catalyzed cross-coupling reactions represent the most direct and efficient approach.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a premier method for the formation of C-N bonds. rug.nl This reaction is highly suitable for the synthesis of N-aryl azetidines. rug.nl The direct coupling of azetidine with 1,4-dibromonaphthalene (B41722) or 1-bromo-4-iodonaphthalene using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would be a highly convergent approach to this compound. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl

An alternative metal-catalyzed approach would be the reaction of 4-bromo-1-naphthylamine with a 1,3-dihalopropane. This reaction can be facilitated by a catalyst to form the azetidine ring through intramolecular cyclization.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|---|---|

| Aryl Bromides | Azetidine | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | 80-110 °C | rug.nl |

| Hetaryl Bromides | Azetidine | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | 80-110 °C | rug.nl |

| 4-Bromotoluene | Morpholine | Pd(I) dimer / DavePhos | NaOtBu | 1,4-Dioxane | 80 °C | chemspider.com |

| Bromobenzene | Carbazole | Pd₂(dba)₃ / TrixiePhos | LiOtBu | Toluene | 100 °C | nih.gov |

Furthermore, palladium-catalyzed intramolecular C-H amination reactions have been developed for the synthesis of azetidines from appropriately substituted amine precursors. Copper-catalyzed reactions also offer pathways to N-aryl azetidines, for instance, through the N-arylation of a pre-formed azetidine derivative. rug.nl

Strategic Incorporation of the 4-Bromo-1-naphthyl Moiety into the Azetidine Framework

An alternative synthetic paradigm involves the pre-formation of the azetidine ring followed by the introduction of the 4-bromo-1-naphthyl group, or the use of a pre-functionalized naphthalene intermediate for the construction of the azetidine ring.

The direct N-arylation of azetidine with a halogenated naphthalene, such as 1,4-dibromonaphthalene or 1-bromo-4-iodonaphthalene, is a highly convergent approach. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper catalysts being the most prevalent.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a powerful tool for this purpose. nih.gov The reaction would involve the coupling of azetidine with a 4-bromo-1-halonaphthalene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial to promote the desired coupling and prevent side reactions. Similarly, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, often more economical, method for this transformation. acs.org These reactions can be performed with a wide range of aryl halides, making them suitable for the introduction of the 4-bromo-1-naphthyl group.

| Reaction Type | Catalyst/Ligand | Naphthalene Precursor | General Conditions |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | 1,4-Dibromonaphthalene | Base (e.g., NaOtBu), Anhydrous Solvent (e.g., Toluene) |

| Ullmann Condensation | CuI / Ligand (e.g., a diamine or amino acid) | 1-Bromo-4-iodonaphthalene | Base (e.g., K₂CO₃ or Cs₂CO₃), High-boiling Solvent (e.g., DMF or Dioxane) |

This table outlines common N-arylation conditions that could be applied to the synthesis of this compound.

This strategy involves starting with a naphthalene derivative that is already functionalized in a manner that facilitates the subsequent construction of the azetidine ring. For example, 1-amino-4-bromonaphthalene (B167286) could be reacted with a three-carbon dielectrophile, such as 1,3-dihalopropane, to form the azetidine ring in a single step. This approach, while straightforward in concept, may require careful optimization to control for competing polymerization and elimination reactions.

Alternatively, 1-amino-4-bromonaphthalene can be elaborated through a multi-step sequence to build the azetidine ring. This could involve reaction with an appropriate Michael acceptor followed by reduction and cyclization, or reaction with epichlorohydrin (B41342) to form a γ-amino alcohol, which can then be cyclized to the corresponding 3-hydroxyazetidine.

| Naphthalene Intermediate | Reagent for Azetidine Ring Formation | Key Transformation |

| 1-Amino-4-bromonaphthalene | 1,3-Dihalopropane | Direct alkylation and intramolecular cyclization |

| 1-Amino-4-bromonaphthalene | Epichlorohydrin | Formation of a γ-amino alcohol followed by cyclization |

| 4-Bromo-1-naphthaldehyde | Wittig reaction followed by Michael addition of an amine and cyclization | Stepwise construction of the azetidine ring |

This table provides examples of how a pre-functionalized naphthalene intermediate could be used to construct the azetidine ring.

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective and enantioselective methods for the synthesis of this compound is crucial for applications where specific stereoisomers are required, such as in medicinal chemistry. The inherent chirality of a substituted azetidine ring necessitates the use of asymmetric synthesis techniques.

One approach to achieving enantioselectivity is through the use of chiral catalysts in the C-N bond-forming reactions described previously. For example, the use of chiral phosphine ligands in palladium-catalyzed N-arylation reactions can induce asymmetry. Similarly, chiral ligands can be employed in copper-catalyzed cyclization reactions.

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to the azetidine precursor, directing the stereochemical outcome of the ring-forming reaction. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation using a chiral phase-transfer catalyst. This highlights the potential of asymmetric catalysis in constructing complex azetidine-containing molecules. Furthermore, the synthesis of chiral azetidin-3-ones has been accomplished via a gold-catalyzed intermolecular oxidation of alkynes starting from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. These methods, while not directly producing N-aryl azetidines, demonstrate the feasibility of achieving high enantioselectivity in azetidine synthesis, which could be adapted for the target molecule.

For instance, an enantioselective synthesis could begin with a chiral epoxide, which upon reaction with 4-bromo-1-naphthylamine would lead to a chiral amino alcohol. Subsequent cyclization would then furnish the enantiomerically pure 3-hydroxyazetidine derivative.

| Asymmetric Strategy | Methodology | Potential Application for this compound |

| Chiral Catalysis | Pd or Cu catalyst with a chiral ligand | Enantioselective N-arylation of azetidine or intramolecular cyclization of a prochiral precursor. |

| Chiral Auxiliary | Attachment of a chiral group to the precursor | Diastereoselective ring formation followed by removal of the auxiliary. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule | Use of a chiral epoxide or amino acid to construct the azetidine ring with defined stereochemistry. |

| Phase-Transfer Catalysis | Use of a chiral phase-transfer catalyst | Potential for enantioselective cyclization of a suitable precursor. |

This table summarizes various strategies for the stereoselective and enantioselective synthesis of the target compound.

Advanced Reaction Chemistry and Transformational Pathways of 1 4 Bromo 1 Naphthyl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The significant ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This inherent strain, while less than that of aziridines, renders the ring susceptible to various transformations that are not readily observed in less strained heterocyclic systems like pyrrolidines. rsc.org

Nucleophilic Ring-Opening Reactions of the Strained Azetidine Moiety

The azetidine ring can be activated towards nucleophilic attack, often through the formation of an azetidinium ion. organic-chemistry.orgresearchgate.netresearchgate.net This process involves the protonation or alkylation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons. organic-chemistry.orgacs.org The subsequent ring-opening by a nucleophile typically proceeds in a regioselective manner, influenced by electronic and steric factors. organic-chemistry.orgmagtech.com.cn

In the context of 1-(4-Bromo-1-naphthyl)azetidine, the bulky naphthyl group would sterically hinder attack at the C2 position. Consequently, nucleophilic attack is more likely to occur at the less substituted C4 position of the azetidine ring. organic-chemistry.org A variety of nucleophiles, including nitrogen, oxygen, and carbon-based reagents, can be employed in these reactions, leading to the formation of highly functionalized, linear amine derivatives. organic-chemistry.orgnih.gov For instance, the reaction with azide (B81097) or cyanide anions can introduce valuable synthetic handles for further elaboration. researchgate.net

| Nucleophile | Product Type | Potential Application |

| Azide (N₃⁻) | γ-Azidoamine | Precursor for triazoles, amines |

| Cyanide (CN⁻) | γ-Amino nitrile | Precursor for carboxylic acids, amines |

| Alkoxides (RO⁻) | γ-Amino ether | Incorporation of ether functionalities |

| Organometallics (R-M) | Substituted amine | Carbon-carbon bond formation |

The regioselectivity of these ring-opening reactions can often be predicted and controlled, making this a powerful strategy for the stereodefined synthesis of complex molecules. organic-chemistry.org

Ring Expansion Reactions to Form Larger Heterocycles

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, medicinally relevant heterocyclic systems. acs.orgrsc.org One common strategy involves the intramolecular rearrangement of an intermediate formed from the azetidine. For example, treatment of 2-substituted azetidines with appropriate reagents can lead to the formation of piperidines or other six-membered heterocycles. rsc.org

A proposed mechanism for such a transformation involves the formation of a bicyclic azetidinium salt intermediate, which then undergoes ring enlargement. rsc.org In the case of this compound, derivatization at the C2 position with a suitable functional group could facilitate a ring expansion to a substituted tetrahydrobenzo[f]quinoline derivative, a scaffold of potential interest in medicinal chemistry.

Another approach involves a [3+1] cycloaddition reaction, where a one-carbon component reacts with the azetidine ring to form a five-membered pyrrolidine (B122466) ring. nih.gov This type of transformation highlights the versatility of the azetidine ring as a building block in the construction of diverse heterocyclic frameworks.

Functionalization Reactions at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in this compound is a secondary amine and thus can undergo a variety of functionalization reactions. These reactions allow for the introduction of diverse substituents, which can modulate the steric and electronic properties of the molecule and serve as handles for further chemical transformations. researchgate.netnih.gov

Common functionalization reactions include acylation, sulfonylation, and alkylation. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acylazetidine. Similarly, reaction with a sulfonyl chloride would provide the N-sulfonylated derivative. These reactions are generally high-yielding and tolerant of a wide range of functional groups. researchgate.net

The azetidine nitrogen can also be utilized as a directing group in ortho-C-H functionalization of the naphthyl ring, demonstrating the interplay between the two components of the molecule. lookchem.com This approach allows for regioselective substitution on the aromatic core, further expanding the synthetic utility of the parent compound. lookchem.com

Chemistry of the 4-Bromo-1-naphthyl Substituent

The 4-bromo-1-naphthyl moiety of the compound serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. nih.gov This allows for the introduction of a vast array of substituents at the 4-position of the naphthalene (B1677914) ring system.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Diverse Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. youtube.comyoutube.com The bromo-substituent on the naphthalene ring of this compound makes it an ideal substrate for these transformations. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgberkeley.edu This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org This reaction is highly efficient for the formation of arylalkynes, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This provides a direct route to a wide range of N-arylated compounds.

| Reaction Name | Coupling Partner | Product |

| Suzuki Coupling | R-B(OH)₂ | 1-(4-R-1-naphthyl)azetidine |

| Sonogashira Coupling | R-C≡CH | 1-(4-(R-alkynyl)-1-naphthyl)azetidine |

| Buchwald-Hartwig Amination | R¹R²NH | 1-(4-(R¹R²N)-1-naphthyl)azetidine |

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing reaction rates, yields, and substrate scope. nih.gov

Nucleophilic Aromatic Substitution on the Bromonaphthalene Core

While less common than electrophilic aromatic substitution on naphthalene, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org In the case of this compound, direct nucleophilic displacement of the bromide is generally difficult due to the electron-rich nature of the naphthalene ring. youtube.com

However, the presence of strongly activating groups, or the use of very strong nucleophiles under harsh conditions, could potentially lead to substitution. The mechanism would likely proceed through an addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. wikipedia.orglibretexts.org The regiochemistry of such a reaction would be influenced by the positions of any activating groups on the naphthalene ring. libretexts.org

Metal-Halogen Exchange Reactions for Organometallic Intermediates.

There is no documented information on the metal-halogen exchange reactions of this compound. Research on similar bromo-aromatic compounds suggests that such a reaction would likely involve the use of organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents at low temperatures to replace the bromine atom with a metal (e.g., lithium or magnesium). This would form a highly reactive organometallic intermediate. The stability of the strained azetidine ring under these conditions would be a critical factor to consider. However, without experimental data for this specific compound, any discussion remains speculative.

Chemoselectivity and Regioselectivity Considerations in Multi-Functionalized this compound Transformations.

Due to the lack of reported transformations of this compound, there is no basis for a discussion of chemoselectivity or regioselectivity. In principle, the molecule possesses multiple reactive sites: the bromo-substituted naphthalene ring and the azetidine moiety. The interplay between these functional groups would govern the selectivity of any chemical reaction. For instance, in a potential metal-halogen exchange, the organometallic intermediate could react with various electrophiles. The regioselectivity would determine the position of substitution on the naphthalene ring, while chemoselectivity would be crucial if the electrophile could also react with the azetidine ring. Again, this is a general consideration, and no specific findings for this compound are available.

Table of Compounds Mentioned

Comprehensive Spectroscopic and Structural Characterization Methodologies for 1 4 Bromo 1 Naphthyl Azetidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(4-bromo-1-naphthyl)azetidine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments would be employed to establish its complete atomic connectivity and stereochemistry.

A suite of two-dimensional NMR experiments is crucial for the complete assignment of proton and carbon signals and for piecing together the molecular framework.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would be instrumental in identifying the proton-proton correlations within the azetidine (B1206935) ring and the naphthalene (B1677914) ring system. For instance, the methylene (B1212753) protons of the azetidine ring would show cross-peaks, and the adjacent aromatic protons on the naphthalene ring would also be correlated.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique allows for the unambiguous assignment of the carbon signals based on the assignments of their attached protons. The methylene carbons of the azetidine ring and the protonated aromatic carbons of the naphthalene ring would be identified using this method.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. For this compound, HMBC would be vital in confirming the attachment of the azetidine ring to the C1 position of the naphthalene ring by showing a correlation between the azetidine protons and the quaternary C1 carbon of the naphthalene moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing through-space correlations that are essential for determining the molecule's conformation and stereochemistry. In the case of this compound, NOESY could reveal the spatial proximity between the protons of the azetidine ring and the H8 proton of the naphthalene ring, which would help to define the preferred orientation of the azetidine substituent relative to the naphthalene plane.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ (α to N) | 3.8 - 4.2 | 55 - 60 |

| Azetidine CH₂ (β to N) | 2.3 - 2.7 | 20 - 25 |

| Naphthyl H2 | 7.2 - 7.4 | 115 - 120 |

| Naphthyl H3 | 7.5 - 7.7 | 125 - 130 |

| Naphthyl H5 | 8.0 - 8.2 | 128 - 132 |

| Naphthyl H6 | 7.6 - 7.8 | 126 - 130 |

| Naphthyl H7 | 7.5 - 7.7 | 124 - 128 |

| Naphthyl H8 | 8.1 - 8.3 | 122 - 126 |

| Naphthyl C1 | - | 140 - 145 |

| Naphthyl C4 | - | 120 - 125 |

| Naphthyl C4a | - | 130 - 135 |

Note: These are estimated chemical shift ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.

The azetidine ring is known to undergo ring-puckering, and the nitrogen atom can undergo inversion. Furthermore, rotation around the C1-N bond connecting the naphthalene and azetidine moieties may be restricted. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes, such as the barrier to ring inversion of the azetidine and the rotational barrier around the C-N bond.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic protons, C=C stretching vibrations of the naphthalene ring, and C-N stretching of the azetidine ring. The C-Br stretching frequency would also be observable, typically in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1650 - 1450 |

| C-N Stretch | 1250 - 1020 |

High-Resolution Mass Spectrometry for Precise Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₃H₁₂BrN. Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., using techniques like tandem mass spectrometry or MS/MS), it is possible to deduce the structure of the molecule. Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the azetidine ring, and fragmentation of the naphthalene core. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature in the mass spectrum.

Single-Crystal X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles. It would unambiguously establish the connectivity and the conformation of the molecule in the solid state, including the pucker of the azetidine ring and the relative orientation of the azetidine and naphthalene moieties. For chiral derivatives, X-ray crystallography can also be used to determine the absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

If this compound is prepared in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for its characterization. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD or ORD spectra with those predicted from quantum chemical calculations, it is possible to determine the absolute configuration of a chiral center. These methods are also invaluable for determining the enantiomeric purity of a sample.

Computational and Theoretical Investigations of 1 4 Bromo 1 Naphthyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and optimizing the molecular geometry of 1-(4-Bromo-1-naphthyl)azetidine. nih.govresearchgate.netasianpubs.org DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are frequently used to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. researchgate.net

Table 1: Exemplary Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C(1)-N(azetidine) | ~1.38 Å |

| Bond Length | C(4)-Br | ~1.90 Å |

| Bond Angle | C(2)-C(1)-N(azetidine) | ~121° |

| Dihedral Angle | C(2)-C(1)-N(azetidine)-C(azetidine) | ~45° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic and heterocyclic compounds.

Conformational Analysis and Exploration of Potential Energy Surfaces

By systematically changing the dihedral angle of this bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers between different conformations and identifies the most stable, low-energy conformers. Such studies are crucial for understanding how the molecule might interact with other molecules, such as in a biological active site or as a ligand in a metal complex. nih.gov

Reaction Mechanism Elucidation through Transition State Calculations and Energy Profiles

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

Transition state calculations are particularly important as they identify the highest energy point along the reaction coordinate, which corresponds to the activation energy of the reaction. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the calculated transition state correctly connects the reactants and products. This type of analysis is invaluable for predicting the feasibility and kinetics of reactions, such as nucleophilic substitution or ring-opening reactions of the azetidine (B1206935) moiety. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data to confirm the molecule's structure. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.govrsc.orgresearchgate.net These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms in the molecule can be verified.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| H (azetidine, α to N) | 3.6-3.8 | (Not available) | C (naphthyl, attached to N) | 145-148 |

| H (naphthyl, ortho to Br) | 7.8-8.0 | (Not available) | C (naphthyl, attached to Br) | 120-123 |

Note: This table illustrates the type of data generated. Actual experimental values for this compound are not publicly available.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C bending in the aromatic ring, or N-C stretching in the azetidine ring. These theoretical spectra can aid in the interpretation of experimental vibrational spectra.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. researchgate.netnumberanalytics.comwikipedia.orgyoutube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of the HOMO indicate the molecule's ability to donate electrons, highlighting its nucleophilic or basic sites. Conversely, the LUMO's energy and distribution show where the molecule is most likely to accept electrons, identifying its electrophilic or acidic sites. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring and the nitrogen atom of the azetidine, while the LUMO would likely be distributed over the aromatic system.

Table 3: Frontier Molecular Orbital Properties (Theoretical)

| Parameter | Energy (eV) | Description |

| HOMO | -6.2 | Indicates regions of high electron density, prone to electrophilic attack. |

| LUMO | -1.5 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 | Correlates with chemical reactivity and stability. |

Note: The values are illustrative and based on typical FMO calculations for similar aromatic amines.

Analysis of Non-Linear Optical Properties and Electronic Transitions

Computational methods can also be employed to investigate the non-linear optical (NLO) properties of this compound. nih.govnih.govnorthwestern.eduresearchgate.netrsc.org These properties are related to how a material's optical characteristics change in the presence of a strong electromagnetic field, such as that from a laser. Calculations of the first hyperpolarizability (β) can provide insight into the molecule's potential for applications in NLO materials. nih.gov

The presence of the electron-donating azetidine group and the π-conjugated naphthyl system suggests that this molecule could exhibit intramolecular charge transfer (ICT) upon electronic excitation, a key feature for NLO activity. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of electronic transitions between molecular orbitals.

Applications of 1 4 Bromo 1 Naphthyl Azetidine As a Synthetic Building Block and Ligand Precursor

Utilization in the Synthesis of Complex Organic Molecules and Analogues of Biologically Active Compounds

The structure of 1-(4-Bromo-1-naphthyl)azetidine makes it a valuable building block for the synthesis of complex nitrogen-containing molecules and analogues of compounds with established biological activity. Azetidines are recognized as crucial active structural units in amino acids, alkaloids, and both natural and synthetic biologically active compounds magtech.com.cn. Their inclusion in drug design is driven by their ability to impart desirable physicochemical properties nih.govrsc.org.

The bromo-naphthyl portion of the molecule is particularly significant for synthetic diversification. Bromo-naphthalene compounds are established, versatile intermediates in pharmaceutical research and organic synthesis chemimpex.com. The bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of a wide array of substituents and the construction of complex molecular frameworks chemimpex.comdergipark.org.tr. Halogenated naphthalenes are frequently used as key starting materials for creating more complex derivatives dergipark.org.tr.

The naphthalene (B1677914) scaffold itself is a core component of numerous bioactive compounds, exhibiting a range of activities, including antimicrobial and anti-cancer properties ijpsjournal.com. The strategic combination of a naphthalene core with an azetidine (B1206935) ring has been explored in the development of novel chemical entities. For instance, research into firefly luciferin analogues has involved the synthesis of azetidine-substituted naphthyl cores to modulate bioluminescent properties researchgate.net. Similarly, enantiopure (3R)-naphthyl analogues of L-azetidine-2-carboxylic acid have been synthesized as conformationally constrained versions of the amino acid naphthylalanine, demonstrating the direct application of naphthyl-azetidine structures in creating mimics of biologically relevant molecules nih.gov.

The potential applications of this compound in this context are summarized below:

| Moiety | Role in Synthesis | Examples of Resulting Structures or Activities |

| Azetidine Ring | Introduces conformational rigidity; acts as a bioisostere; serves as a core scaffold. nih.govenamine.net | CNS-active compounds, alkaloids, unnatural amino acids, various pharmacologically active agents. magtech.com.cnnih.govnih.gov |

| Bromo-Naphthyl Group | Provides a handle for cross-coupling reactions; serves as a core aromatic scaffold. chemimpex.comdergipark.org.tr | Complex polycyclic systems, antimicrobial agents, anticancer agents, fluorescent probes. chemimpex.comijpsjournal.com |

| Combined Scaffold | Enables synthesis of conformationally restricted analogues of biologically active molecules. | Bioluminescent probes (luciferin analogues) researchgate.net, constrained amino acids (naphthylalanine analogues). nih.gov |

Precursor for Chiral Ligands in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design of effective chiral ligands to control the stereochemical outcome of chemical reactions. Azetidine derivatives have emerged as powerful platforms for the development of such ligands birmingham.ac.uk. The inherent strain and conformational rigidity of the four-membered ring can lead to well-defined chiral environments around a metal center, which is essential for high enantioselectivity nih.gov.

Chiral azetidines have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations, including:

Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net

Henry (nitroaldol) reactions birmingham.ac.ukresearchgate.net

Michael-type additions birmingham.ac.ukresearchgate.net

Asymmetric additions of diethyl zinc to aldehydes bham.ac.uk

For example, enantiopure cis-azetidines have been shown to be effective ligands for transition metals like copper, palladium, and platinum, achieving excellent enantioselectivity (up to >99.5% ee) in reactions such as the Henry reaction bham.ac.uk.

While this compound itself is achiral, it can serve as a precursor to chiral ligands through several pathways. Chiral resolution or asymmetric synthesis could yield enantiopure forms of the molecule. The azetidine nitrogen, combined with the sterically demanding naphthyl group, provides a basis for a bidentate or monodentate ligand structure. The bromine atom offers a site for further functionalization, allowing for the tuning of the ligand's electronic and steric properties or for its immobilization on a solid support.

| Asymmetric Reaction | Metal/Catalyst System | Role of Azetidine Ligand |

| Henry Reaction | Copper Complexes | Creates a chiral environment to control the stereoselective formation of a C-C bond. bham.ac.uk |

| Suzuki-Miyaura Coupling | Palladium Complexes | Forms part of a vicinal diamine or amine-imidate ligand that influences catalytic activity. researchgate.net |

| Diethylzinc Addition | Zinc Complexes | Acts as a chiral catalyst for the enantioselective addition to aldehydes. bham.ac.uk |

Role in the Development of Novel Scaffolds for Chemical Biology Research

In chemical biology and drug discovery, molecular scaffolds provide the core three-dimensional structure upon which functional groups are appended to interact with biological targets. The azetidine ring is an increasingly popular scaffold due to its unique combination of properties. It is a small, polar, and conformationally restricted motif, which can lead to improved binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding enamine.net.

The synthesis of diverse libraries of compounds based on azetidine scaffolds is a key strategy for identifying new lead molecules, particularly for complex targets such as those in the central nervous system (CNS) nih.govresearchgate.net. The rigid nature of the azetidine ring allows for precise spatial positioning of substituents, which is critical for mapping structure-activity relationships.

Furthermore, the azetidine ring can serve as a bioisostere for other chemical groups, offering a way to modify a molecule's properties while retaining its core biological function. A notable example is the substitution of a dimethylamino group with an azetidine ring in firefly luciferin analogues, which resulted in an improved luminescence quantum yield researchgate.net. This demonstrates the potential of the azetidine scaffold to enhance the performance of chemical probes used in biological research. The development of new synthetic methods to access novel azetidine derivatives is therefore in high demand for advancing drug discovery programs acs.org.

Functionalization for Advanced Materials Science Applications

While the primary applications of azetidines are in the life sciences, the this compound scaffold possesses features that make it a candidate for development in materials science. The naphthalene component is a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. Naphthalene-based structures are integral to the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic semiconductors chemimpex.comdergipark.org.tr.

The key to its potential use in materials science is the bromine atom. The carbon-bromine bond is a versatile reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of conjugated polymers and complex organic materials. Through reactions like Suzuki or Stille coupling, the this compound unit could be incorporated into larger π-conjugated systems. This would allow for the synthesis of novel polymers or molecular materials where the electronic properties of the naphthalene core are potentially modulated by the polar, non-aromatic azetidine substituent.

Potential applications in materials science could include:

Organic Electronics: Bromo-naphthalene derivatives are used as intermediates in the synthesis of organic semiconductors chemimpex.com. The functionalization of this compound could lead to new materials for use in transistors or photovoltaic devices.

Fluorescent Materials: The naphthalene core is inherently fluorescent. Modification via the bromo group could be used to tune the emission wavelength or quantum yield, leading to new fluorescent dyes or sensors.

Polymer Science: The molecule could be polymerized or grafted onto polymer chains via its bromo-substituent to create materials with tailored thermal or optical properties chemimpex.com.

Future Directions and Emerging Research Avenues for 1 4 Bromo 1 Naphthyl Azetidine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 1-(4-Bromo-1-naphthyl)azetidine will likely pivot towards more sustainable and environmentally friendly methods, moving away from classical, multi-step procedures that may generate significant waste. Key areas of development include:

Photocatalysis: Visible-light-mediated reactions, particularly those using copper-based photosensitizers, have emerged as powerful tools for constructing azetidine (B1206935) rings. nih.govnih.gov Future research could adapt these methods, such as the [3+1] radical cascade cyclization of aliphatic amines with alkynes, to forge the azetidine ring directly onto a pre-functionalized bromo-naphthalene precursor. nih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers another efficient, light-induced pathway to functionalized azetidines. bohrium.comrsc.org

Lanthanide Catalysis: Lanthanide (III) triflates, such as La(OTf)₃, have proven to be excellent catalysts for the intramolecular regioselective aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.org Applying this to a suitably designed cis-3,4-epoxy amine derived from 4-bromo-1-aminonaphthalene could provide a high-yield, selective route to the target compound. nih.govfrontiersin.org

Microwave-Assisted Synthesis: One-pot cyclocondensation reactions under microwave irradiation have been shown to efficiently produce nitrogen-containing heterocycles in aqueous media, significantly reducing reaction times and often improving yields. organic-chemistry.org This high-throughput approach would be a prime candidate for optimizing the synthesis of this compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a strained azetidine ring and a reactive bromo-aromatic system in this compound opens the door to a wide array of novel chemical transformations.

Strain-Release Functionalization: The inherent ring strain of the azetidine moiety can be harnessed to drive unique reactions that are not possible with less-strained rings like pyrrolidines or piperidines. rsc.org Future work will likely explore ring-opening reactions under specific catalytic conditions to generate more complex, functionalized aminonaphthalene derivatives.

Metal-Catalyzed Cross-Coupling: The bromine atom on the naphthalene (B1677914) ring is a prime site for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups (aryl, alkyl, amino, etc.), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Research on the functionalization of related bromo-aza-aromatic systems has demonstrated the feasibility of this approach. nih.gov

Directed Metalation: The nitrogen of the azetidine ring could potentially direct ortho-lithiation or other metalations on the naphthalene core, allowing for regioselective functionalization at positions that are otherwise difficult to access. Studies on related N-heterocyclic systems show that directed metalation is a powerful tool for achieving high regioselectivity. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives, future research will focus on integrating the synthesis of this compound into high-throughput platforms.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and allow for straightforward scaling. Adapting photocatalytic or metal-catalyzed syntheses of the target molecule to a flow-based system would enable on-demand production and could improve reaction efficiency and selectivity.

Automated Synthesis: The modular nature of synthesizing substituted azetidines lends itself to automated platforms. chemrxiv.org An automated synthesizer could perform iterative deprotection, coupling, and purification steps, using a building block approach to rapidly create a diverse library of this compound derivatives with varied substituents. chemrxiv.org This technology moves the bottleneck from synthesis to functional screening. chemrxiv.org

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

A deeper understanding of the reaction dynamics involved in the synthesis and transformation of this compound will require advanced characterization methods.

In-Situ NMR and IR Spectroscopy: Real-time monitoring of reactions using techniques like Process Analytical Technology (PAT) through in-situ NMR or IR spectroscopy can provide invaluable kinetic and mechanistic data. This would allow for precise optimization of reaction conditions, such as catalyst loading and reaction time, to maximize yield and minimize impurities. nih.govnih.gov

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to identify transient intermediates in catalytic cycles, shedding light on the reaction mechanism. This is particularly useful for understanding complex, multi-step transformations like photocatalytic radical cyclizations.

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery of new molecules with desired properties.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can help rationalize observed reactivity patterns, predict the regioselectivity of functionalization reactions, and guide the selection of optimal reaction conditions.

Rational Drug Design and Molecular Docking: In a medicinal chemistry context, computational tools can be used to design novel analogues of this compound. nih.gov By modeling the interactions of these virtual compounds with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of candidates with the highest predicted activity, saving significant time and resources. nih.govresearchgate.net This rational design approach has been successfully applied to other heterocyclic scaffolds. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-1-naphthyl)azetidine, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the brominated naphthyl group. Azetidine rings can be formed via ring-closing strategies using precursors like β-amino alcohols. Key analytical techniques include:

- NMR Spectroscopy : To confirm substitution patterns and ring integrity (e.g., H NMR for hydrogen environments, C NMR for carbon backbone).

- X-ray Crystallography : To resolve stereochemical ambiguities and verify spatial arrangement .

- UV/Vis Spectroscopy : For tracking conjugation or electronic transitions, especially if the naphthyl group participates in π-π interactions .

- Data Table :

| Synthetic Route | Yield (%) | Key Characterization Techniques |

|---|---|---|

| Suzuki Coupling | 65–75 | H NMR, HPLC-MS |

| Azetidine Ring Closure | 50–60 | X-ray, FT-IR |

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to systematically vary factors like temperature, catalyst loading, and solvent polarity. Statistical tools (ANOVA) identify significant variables affecting yield and purity. Pre-experimental simulations via software (e.g., COMSOL Multiphysics) can predict optimal conditions, reducing trial-and-error .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of this compound in catalytic systems?

Q. How do researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. Compare degradation pathways using LC-MS/MS and correlate with computational predictions of bond dissociation energies. Conflicting data may arise from impurities or solvent residues; rigorous purity assessment (e.g., DSC for melting point consistency) is critical .

Q. What interdisciplinary approaches integrate experimental and theoretical data to design derivatives with enhanced bioactivity?

Q. How should researchers validate the reliability of hydrogen bonding interactions observed in crystal structures of this compound?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Compare experimental lattice energies with DFT-calculated values. Reproducibility tests across multiple crystallizations ensure observed H-bonding is not an artifact .

Q. What statistical frameworks are suitable for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response curves. Bootstrap resampling quantifies confidence intervals for IC₅₀ values. Tools like GraphPad Prism or R (drc package) automate analysis .

Avoided Questions

- Commercial/Industrial : Pricing, scalability, or regulatory compliance (excluded per guidelines).

- Overly Basic : Definitions of azetidine or naphthyl groups (insufficient depth).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.